

# "Antitumor agent-86" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



## An In-depth Technical Guide to Antitumor Agent-86

# A Novel Pyrimidine-2-thione Derivative Targeting the RAS/PI3K/Akt/JNK Signaling Cascade

For research, scientific, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Antitumor agent-86**, a promising pyrimidine-2-thione derivative with demonstrated antineoplastic properties. The information is compiled from preclinical research and is intended to inform further investigation and development.

## **Chemical Structure and Physicochemical Properties**

Antitumor agent-86, also referred to as compound 5a in initial studies, is a complex heterocyclic molecule.[1] Its formal chemical name is 2(1H)-Pyrimidinethione, 5-[4,5-dihydro-5-(4-hydroxy-3-methoxyphenyl)-1-phenyl-1H-pyrazol-3-yl]-4-[4-(dimethylamino)phenyl]-3,4-dihydro-6-methyl-.

Table 1: Physicochemical Properties of Antitumor Agent-86



| Property          | Value                                                                               | Source    |
|-------------------|-------------------------------------------------------------------------------------|-----------|
| CAS Number        | 2907704-65-6                                                                        | [1][2][3] |
| Molecular Formula | C29H31N5O2S                                                                         | [1]       |
| Molecular Weight  | 513.65 g/mol                                                                        | [1]       |
| SMILES            | COC1=CC(C2CC(C3=C(NC(N<br>C3C4=CC=C(C=C4)N(C)C)=S<br>)C)=NN2C5=CC=CC=C5)=CC<br>=C1O | [1]       |
| Appearance        | Solid (at room temperature)                                                         | [4]       |
| Solubility        | Soluble in DMSO                                                                     | [4]       |

## **Biological Activity and Mechanism of Action**

**Antitumor agent-86** exhibits its antineoplastic activity by targeting the RAS/PI3K/Akt/JNK signaling cascade, a critical pathway often dysregulated in cancer.[1] This pathway plays a crucial role in cell proliferation, survival, and differentiation.[5][6][7] By inhibiting this cascade, **Antitumor agent-86** induces cancer cell apoptosis and cell cycle arrest.[1]

### **In Vitro Efficacy**

The agent has demonstrated dose-dependent suppression of proliferation across a range of human cancer cell lines.[1]

Table 2: In Vitro Antiproliferative Activity of **Antitumor Agent-86** (IC50 Values)



| Cell Line  | Cancer Type          | IC50 (μM) | Incubation<br>Time | Source |
|------------|----------------------|-----------|--------------------|--------|
| MCF-7      | Breast Cancer        | 2.617     | 48 hours           | [1]    |
| MDA-MB-231 | Breast Cancer        | 6.778     | 48 hours           | [1]    |
| Caco-2     | Colorectal<br>Cancer | 14.8      | 48 hours           | [1]    |
| PANC-1     | Pancreatic<br>Cancer | 23.58     | 48 hours           | [1]    |

#### **Effects on Cellular Processes**

Studies on the MCF-7 breast cancer cell line have revealed the following effects at a concentration of 2.62  $\mu$ M after 48 hours of incubation[1]:

- Induction of Apoptosis: Morphological changes associated with apoptosis were observed, including cell rounding, shrinkage, decreased cell number, detachment, and cytoplasmic condensation.
- Cell Cycle Arrest: The agent was found to cause a halt in the cell cycle.
- Modulation of Signaling Proteins: A decrease in the levels of phosphorylated RAS (p-RAS) and phosphorylated JNK (p-JNK) proteins was observed.
- Gene Expression Changes: The mRNA transcript levels of PI3K and Akt were decreased,
  while the expression of the p21 gene, a cell cycle inhibitor, was up-regulated.

## **Signaling Pathway**

The following diagram illustrates the targeted RAS/PI3K/Akt/JNK signaling pathway and the points of inhibition by **Antitumor agent-86**.





Click to download full resolution via product page

Caption: Targeted RAS/PI3K/Akt/JNK signaling pathway.

## **Experimental Protocols**

The following are summaries of the key experimental methodologies employed in the in-vitro evaluation of **Antitumor agent-86**, based on the research by Salem MM, et al. (2022).

#### **Cell Culture and Viability Assay**

- Cell Lines: MCF-7, MDA-MB-231, Caco-2, and PANC-1 human cancer cell lines were used.
- Culture Conditions: Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
- Viability Assay (MTT Assay):



- Cells were seeded in 96-well plates and allowed to adhere overnight.
- Cells were treated with varying concentrations of Antitumor agent-86 (0-200 μM) for 48 hours.
- MTT reagent was added to each well and incubated to allow for formazan crystal formation.
- The formazan crystals were dissolved in DMSO.
- The absorbance was measured at a specific wavelength using a microplate reader to determine cell viability.
- IC50 values were calculated from the dose-response curves.

#### **Apoptosis Analysis**

- · Method: Morphological assessment of apoptosis.
- Procedure:
  - MCF-7 cells were treated with Antitumor agent-86 at its IC50 concentration (2.62 μM) for 48 hours.
  - Cells were observed under an inverted microscope.
  - Apoptotic features such as cell rounding, shrinkage, detachment, and cytoplasmic condensation were documented.

#### **Gene and Protein Expression Analysis**

- Treatment: MCF-7 cells were treated with Antitumor agent-86 at its IC50 concentration (2.62 μM) for 48 hours.
- Western Blotting (for p-RAS and p-JNK):
  - Total protein was extracted from treated and untreated cells.
  - Protein concentration was determined using a BCA assay.



- Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane was blocked and then incubated with primary antibodies specific for p-RAS and p-JNK.
- After washing, the membrane was incubated with a secondary antibody.
- Protein bands were visualized using an appropriate detection system.
- Quantitative Real-Time PCR (for PI3K, Akt, and p21):
  - Total RNA was extracted from treated and untreated cells.
  - RNA was reverse-transcribed into cDNA.
  - qRT-PCR was performed using specific primers for PI3K, Akt, p21, and a housekeeping gene (as a control).
  - Relative gene expression was calculated using the comparative Ct method.

## **Experimental Workflow**

The following diagram outlines the general workflow for the in-vitro evaluation of **Antitumor** agent-86.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitumor agent-86 | 抗肿瘤剂 | MCE [medchemexpress.cn]
- 3. Antitumor agent-86-参数-MedChemExpress (MCE) [antpedia.com]
- 4. Antitumor agent-126 | Apoptosis | 3014356-10-3 | Invivochem [invivochem.com]
- 5. The Importance of Being PI3K in the RAS Signaling Network PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. ["Antitumor agent-86" chemical structure and properties].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12405880#antitumor-agent-86-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com